molecular formula C9H14O3 B14332115 3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one CAS No. 110841-30-0

3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one

Cat. No.: B14332115
CAS No.: 110841-30-0
M. Wt: 170.21 g/mol
InChI Key: RKEFJNCMJHPXSG-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with hydroxypropan-2-yl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is usually achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.

Major Products Formed

    Oxidation: Formation of 3-(2-oxopropan-2-yl)-5,5-dimethylfuran-2(5H)-one.

    Reduction: Formation of 3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran.

    Substitution: Formation of 3-(2-chloropropan-2-yl)-5,5-dimethylfuran-2(5H)-one.

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxypropan-2-yl)diphenylphosphine oxide
  • 17-[2-hydroxy-3-(2-hydroxypropan-2-yl)cyclopentyl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
  • 3-(2-Hydroxypropan-2-yl)phenylboronic acid

Uniqueness

3-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

110841-30-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one

InChI

InChI=1S/C9H14O3/c1-8(2)5-6(7(10)12-8)9(3,4)11/h5,11H,1-4H3

InChI Key

RKEFJNCMJHPXSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)O1)C(C)(C)O)C

Origin of Product

United States

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